(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
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Overview
Description
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is performed on a gram scale and provides high yields and diastereoselectivities . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a related structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for cyclopropanation and other transition metal catalysts for various transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can produce a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives .
Scientific Research Applications
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid has significant potential in the field of drug discovery due to its unique structure and bioactive properties. It has been applied as a key synthetic intermediate in several total syntheses and has shown potential in the development of bioactive molecules . The compound’s nitrogen-containing heterocyclic structure makes it particularly interesting for pharmaceutical applications, including the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. Detailed studies on the exact molecular targets and pathways involved are still ongoing.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and 3-azabicyclo[3.1.0]hexane derivatives . These compounds share a similar bicyclic structure and nitrogen-containing heterocycle, making them interesting for comparison.
Uniqueness: What sets (3S)-2-azabicyclo[211]hexane-3-carboxylic acid apart is its specific bicyclic structure, which provides unique chemical and biological properties
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3?,4?,5-/m0/s1 |
InChI Key |
YGOZJCRQJHXVJY-YCXLAJEKSA-N |
Isomeric SMILES |
C1C2CC1N[C@@H]2C(=O)O |
Canonical SMILES |
C1C2CC1NC2C(=O)O |
Origin of Product |
United States |
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